Product packaging for Methyl 3,4,5-trimethoxybenzoate-d9(Cat. No.:)

Methyl 3,4,5-trimethoxybenzoate-d9

Cat. No.: B15139976
M. Wt: 235.28 g/mol
InChI Key: KACHFMOHOPLTNX-GQALSZNTSA-N
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Description

Rationale for Deuterium (B1214612) Labeling in Chemical and Biological Investigations

The substitution of hydrogen with its heavier, stable isotope deuterium is a powerful strategy in scientific research with broad applications. chem-station.com While this isotopic replacement results in minimal changes to the fundamental chemical properties of a compound, it introduces a significant kinetic isotope effect (KIE) and alters the molecule's spectroscopic signature. chem-station.comrsc.org These differences are leveraged in several key areas of investigation:

Mechanistic Studies: Deuterium labeling allows researchers to trace the movement and fate of atoms throughout a chemical reaction. synmr.in By observing where the deuterium atoms are located in the products, valuable insights can be gained into reaction mechanisms, the formation of intermediates, and the stereochemistry of the process. chem-station.comsynmr.in

Metabolism and Pharmacokinetic Studies: In biological systems, deuterated compounds are instrumental in tracing metabolic pathways. synmr.in By administering a deuterium-labeled drug or compound, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) with high precision, providing a deeper understanding of its fate within an organism. synmr.in The increased mass of the labeled compound allows for its clear differentiation from its unlabeled counterparts and endogenous molecules in biological samples.

Analytical Chemistry and Quantitative Analysis: Deuterium-labeled compounds are widely used as internal standards in quantitative analysis, particularly in chromatographic methods coupled with mass spectrometry. rsc.orgresearchgate.net Because the labeled standard has nearly identical chemical and physical properties to the analyte of interest, it co-elutes and ionizes similarly, correcting for variations in sample preparation and instrument response. The mass difference, however, allows for their distinct detection and accurate quantification. rsc.orgspectroscopyonline.com

Spectroscopic Analysis: The replacement of hydrogen with deuterium significantly alters a molecule's properties in various forms of spectroscopy. In nuclear magnetic resonance (NMR) spectroscopy, the use of deuterated solvents is common to avoid interference from proton signals, simplifying spectra and aiding in structural elucidation. synmr.in In infrared (IR) spectroscopy, the change in mass affects vibrational frequencies, which has been crucial in assigning absorption bands to specific molecular vibrations. rsc.org In mass spectrometry, the predictable mass shift caused by deuterium is fundamental for identifying and quantifying labeled compounds. rsc.orgspectroscopyonline.com

Significance of Methyl 3,4,5-trimethoxybenzoate-d9 as a Research Probe

The primary significance of this compound in research lies in its role as a metabolite and an internal standard for pharmacokinetic studies. It is recognized as a metabolite of trimebutine (B1183), a drug used to treat gastrointestinal disorders. The use of the deuterated form, this compound, is crucial for accurately tracing the metabolic pathways of trimebutine.

The stability and distinct mass of the deuterated compound enhance its detectability in complex biological samples, enabling more precise and reliable studies of drug metabolism and excretion. Researchers can employ techniques like mass spectrometry to differentiate between the administered drug, its non-labeled metabolites, and the deuterated standard, allowing for accurate quantification and a clearer picture of the drug's pharmacokinetic profile. rsc.orgresearchgate.net

Furthermore, the unlabeled form, Methyl 3,4,5-trimethoxybenzoate (B1228286), has been investigated for its own biological activities. Studies have explored its potential as an inhibitor of melanogenesis and as an antioxidant. koreascience.kr Research showed that it could decrease α-MSH-induced melanin (B1238610) production in B16F10 melanoma cells and exhibited considerable antioxidant activity. koreascience.kr While these studies focused on the non-labeled compound, the availability of this compound provides a valuable tool for any subsequent in-depth mechanistic or metabolic investigations of these effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O5 B15139976 Methyl 3,4,5-trimethoxybenzoate-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O5

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 3,4,5-tris(trideuteriomethoxy)benzoate

InChI

InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3/i1D3,2D3,3D3

InChI Key

KACHFMOHOPLTNX-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC

Origin of Product

United States

Advanced Synthetic Strategies and Derivatization of Methyl 3,4,5 Trimethoxybenzoate D9

Synthetic Pathways to Methyl 3,4,5-trimethoxybenzoate (B1228286) Precursors

The synthesis of the non-deuterated precursor, methyl 3,4,5-trimethoxybenzoate, is a critical first step. This is most commonly achieved starting from gallic acid, a naturally occurring phenolic acid found in many plants. medchemexpress.comppublishing.org

Multi-step Synthesis from Gallic Acid: Esterification and Methylation Protocols

A common industrial method for producing methyl 3,4,5-trimethoxybenzoate involves a two-step process starting with gallic acid. google.com First, the gallic acid undergoes methylation, typically with dimethyl sulfate (B86663), to produce 3,4,5-trimethoxybenzoic acid. google.comekb.eg This intermediate is then esterified with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to yield the final product. google.comekb.eg

Alternatively, the order of these steps can be reversed. Gallic acid can first be esterified with methanol, catalyzed by sulfuric acid, to generate methyl gallate. google.compatsnap.com Subsequently, the methyl gallate undergoes a methylation reaction. google.compatsnap.com In one described method, a solution of gallic acid hydrate (B1144303) in dimethylformamide (DMF) is added to a suspension of potassium carbonate in DMF with vigorous stirring. Dimethyl sulfate is then added dropwise. mdma.ch The reaction mixture is stirred for several hours, with a second addition of potassium carbonate and dimethyl sulfate to drive the reaction to completion. mdma.ch The product is then extracted and can be recrystallized from methanol. mdma.ch

Another protocol involves adding concentrated sulfuric acid dropwise to a solution of 3,4,5-trimethoxybenzoic acid in methanol at room temperature. The mixture is then refluxed at 65°C for 24 hours. chemicalbook.com After completion, the reaction mixture is concentrated, and the pH is adjusted to 7.0 with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate (B1210297) and dried. chemicalbook.com

A variation of the methylation step for methyl gallate involves using methyl chloride gas in DMF with an inorganic alkaline compound like sodium carbonate or potassium carbonate acting as an acid-binding agent. google.compatsnap.com

One-step Methodologies for Methyl 3,4,5-trimethoxybenzoate Synthesis

To improve efficiency and reduce environmental impact, one-step synthetic methods have been developed. google.comgoogle.com One such method involves the direct reaction of gallic acid with chloromethane (B1201357) gas in N,N-dimethylformamide (DMF) as a solvent, with potassium carbonate as an acid-binding agent. google.com This process is designed to shorten reaction times and simplify the workup procedure. google.com Another one-pot approach involves the O-methylation and esterification of gallic acid using dimethyl carbonate (DMC) and a phase transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) at elevated temperatures in a pressure flask. sciencemadness.org

Deuterium (B1214612) Labeling Techniques for Methyl 3,4,5-trimethoxybenzoate-d9

The synthesis of this compound involves the introduction of deuterium atoms into the molecule. This is typically achieved by using deuterated reagents during the synthesis process. medchemexpress.com

Application of Deuterated Methylating Agents (e.g., Dimethyl Sulfate-d6, Methyl Iodide-d3)

Deuterated analogs of the methylating agents used in the synthesis of the non-labeled compound are employed to produce this compound. Agents such as dimethyl sulfate-d6 or methyl iodide-d3 can be used to introduce trideuteromethyl (-CD3) groups onto the phenolic oxygen atoms and the carboxyl group of the gallic acid precursor. The precise installation of trideuteromethyl groups is a topic of growing interest in medicinal chemistry due to its potential pharmacological benefits. nih.govnih.gov A variety of reagents and methods have been developed for the site-selective trideuteromethylation of organic molecules. nih.govnih.gov For example, a biomimetic reagent, 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethane (B1200692) sulfonate (DMTT), has been developed for the selective d3-methylation of complex molecules. nih.gov

Controlled Isotopic Incorporation and Enrichment Verification

Controlling the level of deuterium incorporation is crucial for the intended applications of isotopically labeled compounds. The reaction conditions, including the choice of deuterated reagent and reaction time, can influence the degree of isotopic enrichment. caltech.edu

Verifying the isotopic enrichment and structural integrity of the final deuterated compound is a critical quality control step. A combination of analytical techniques is often employed for this purpose. rsc.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic enrichment. rsc.org By analyzing the mass-to-charge ratio of the molecular ions, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined, and the percentage of deuterium incorporation can be calculated. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed structural information and can confirm the position of the deuterium labels within the molecule. rsc.org Both proton (¹H) and deuterium (²H) NMR can be used. ¹H NMR can show the reduction in signal intensity at specific positions where hydrogen has been replaced by deuterium, while ²H NMR directly detects the deuterium nuclei. nih.govrug.nl

The following table summarizes the key analytical techniques used for enrichment verification:

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HR-MS)Isotopic distribution and percentage of deuterium enrichment. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural integrity and position of deuterium labels. rsc.orgrug.nl

Chemical Transformations and Derivatization of this compound

Further chemical transformations of this compound can be performed to synthesize other deuterated compounds. For instance, it can serve as an intermediate in the synthesis of other deuterated molecules. medchemexpress.comresearchgate.net The ester group can be hydrolyzed back to a carboxylic acid, or reduced to an alcohol, providing a deuterated building block for further synthetic elaborations. These transformations allow for the creation of a library of deuterated compounds for various research applications in medicinal chemistry and drug metabolism studies.

Oxidation and Reduction Reactions of Deuterated Analogues

The chemical reactivity of this compound is largely dictated by its functional groups: the ester and the deuterated methoxy (B1213986) groups on the aromatic ring. While specific research on the oxidation of this compound is not extensively documented in publicly available literature, the oxidation of similar aromatic compounds can provide insights. For instance, the oxidation of alkyl-substituted aromatic rings typically occurs at the benzylic position. However, in the case of this compound, the aromatic ring is highly activated by the three electron-donating methoxy groups, making it susceptible to oxidative degradation under harsh conditions. Milder oxidation conditions might lead to the formation of quinone-like structures, a reaction observed in other polymethoxybenzene derivatives.

Conversely, the reduction of the ester functionality in deuterated aromatic esters is a well-established transformation. The ester group of this compound can be selectively reduced to the corresponding primary alcohol, (3,4,5-trimethoxy-d9-phenyl)methanol. This transformation can be achieved using various reducing agents. A common method involves the use of sodium borohydride (B1222165) in the presence of methanol, which provides a chemoselective reduction of the ester to the alcohol. sciencemadness.org For instance, the reduction of the non-deuterated analogue, methyl 3,4,5-trimethoxybenzoate, to 3,4,5-trimethoxybenzyl alcohol has been successfully demonstrated with a yield of 71% using sodium borohydride and methanol in tetrahydrofuran (B95107) (THF) under reflux conditions. sciencemadness.org It is anticipated that a similar protocol would be effective for the deuterated compound.

Table 1: Reduction of Methyl 3,4,5-trimethoxybenzoate Analogue

Starting MaterialReagents and ConditionsProductYield
Methyl 3,4,5-trimethoxybenzoateNaBH4, MeOH, THF, reflux3,4,5-trimethoxybenzyl alcohol71%

Substitution Reactions and Functional Group Interconversions

The electron-rich aromatic ring of this compound is primed for electrophilic aromatic substitution reactions. The three deuterated methoxy groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. However, as the para position to the ester group is occupied by a methoxy group, and the positions ortho to the ester are also substituted, electrophilic substitution will occur at the remaining available positions on the ring, ortho to two methoxy groups. Aromatic ethers readily undergo reactions such as nitration and halogenation. organicmystery.comnumberanalytics.com

Functional group interconversions can also be performed on this compound. One important reaction is the cleavage of the ether linkages of the methoxy groups. This can be achieved using strong acids or Lewis acids. Such demethylation reactions would yield the corresponding deuterated hydroxybenzoic acid derivatives, which can be valuable synthons for further chemical transformations.

Another key functional group interconversion is the hydrolysis of the ester group to a carboxylic acid. This is typically achieved under basic or acidic conditions and would yield 3,4,5-tris(methoxy-d3)benzoic acid. This deuterated carboxylic acid is a versatile intermediate for the synthesis of other deuterated compounds.

Synthesis of Complex Deuterated Molecules from this compound

A primary application of this compound is its use as a building block for the synthesis of more complex deuterated molecules. medchemexpress.com The most prominent example is the synthesis of deuterated Trimethoprim (Trimethoprim-d9). medchemexpress.com Trimethoprim is a dihydrofolate reductase inhibitor, and its deuteration can significantly alter its pharmacokinetic profile, potentially leading to improved therapeutic properties.

The synthesis of Trimethoprim from 3,4,5-trimethoxybenzaldehyde, the aldehyde precursor to the benzoic acid ester, typically involves a condensation reaction with 3-ethoxy- or 3-anilinopropionitrile, followed by reaction with guanidine. chemicalbook.com A plausible synthetic route to Trimethoprim-d9 from this compound would first involve the reduction of the ester to the corresponding deuterated alcohol, (3,4,5-trimethoxy-d9-phenyl)methanol, as described in section 2.3.1. This alcohol can then be oxidized to the aldehyde, 3,4,5-tris(methoxy-d3)benzaldehyde. This deuterated aldehyde can then follow the established synthetic pathways to yield Trimethoprim-d9.

The general synthetic utility of this compound extends to the preparation of a variety of deuterated compounds for use in metabolic studies, as internal standards in analytical chemistry, and for exploring the kinetic isotope effect in various chemical and biological processes.

Sophisticated Analytical Methodologies Employing Methyl 3,4,5 Trimethoxybenzoate D9

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it provides a highly selective and sensitive platform for the quantification of chemical compounds. The use of stable isotope-labeled internal standards, such as Methyl 3,4,5-trimethoxybenzoate-d9, is a cornerstone of modern quantitative mass spectrometry.

Internal Standard Applications in High-Precision Quantification

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a known amount to samples, calibration standards, and quality control samples. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard has physicochemical properties very similar to the analyte of interest.

This compound is an exemplary internal standard for the quantification of Methyl 3,4,5-trimethoxybenzoate (B1228286) and, by extension, in methods for the analysis of Trimethoprim and its metabolites. A study on the simultaneous quantification of Trimethoprim and its five metabolites in pediatric plasma utilized a deuterated internal standard (D9-TMP) to ensure accuracy and precision. nih.gov In such applications, the deuterated standard co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. This co-elution and similar behavior allow for a more accurate and precise quantification because the ratio of the analyte signal to the internal standard signal remains constant even if there are variations in the analytical process. texilajournal.com

Table 1: Key Parameters for High-Precision Quantification using a Deuterated Internal Standard

ParameterDescriptionImportance in Quantitative Analysis
Co-elution The analyte and the internal standard elute from the chromatography column at the same or very similar retention times.Ensures that both compounds experience the same matrix effects at the same time, leading to more accurate signal ratioing.
Similar Ionization Efficiency The analyte and the internal standard have comparable ionization responses in the mass spectrometer's ion source.Reduces bias in quantification that could arise from differential ionization suppression or enhancement.
Isotopic Purity The deuterated internal standard should have a very low percentage of the non-deuterated form.Prevents the internal standard from contributing to the analyte signal, which would lead to inaccurate quantification. europa.eu
Signal-to-Noise Ratio A measure of the analytical signal strength relative to the background noise.A high signal-to-noise ratio for both the analyte and the internal standard is crucial for achieving low limits of quantification.

Distinction and Trace Analysis in Complex Matrices

Complex matrices, such as plasma, urine, and wastewater, contain numerous endogenous and exogenous compounds that can interfere with the analysis of the target analyte. This interference, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is particularly advantageous for trace analysis in these complex environments.

Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, the matrix effects can be effectively normalized, allowing for the accurate distinction and quantification of the analyte even at very low concentrations. texilajournal.com For instance, LC-MS/MS methods have been developed for the trace level determination of antibiotics, including Trimethoprim, in wastewater and drinking water, where the complexity of the matrix necessitates robust analytical strategies. lcms.cznih.govacs.org While these studies may not explicitly name this compound, the principles of using a deuterated internal standard for the parent drug are directly applicable.

Method Development for Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and a definitive method for chemical measurement by metrological institutes. It involves adding a known amount of an isotopically enriched standard (e.g., this compound) to a sample before any sample processing. The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by mass spectrometry.

The development of an IDMS method requires careful consideration of several factors, including the selection of the appropriate isotopically labeled standard, optimization of the mass spectrometric conditions to ensure accurate and precise isotope ratio measurements, and thorough validation of the method. science.gov The validation of a bioanalytical method using a stable isotope-labeled internal standard should demonstrate its selectivity, accuracy, precision, and stability. europa.eu A well-developed ID-UPLC-MS/MS method for serum C-peptide, for example, showed excellent precision and trueness with coefficients of variation below 5% and bias values less than 4%. nih.gov Similar principles would be applied to a method developed for Methyl 3,4,5-trimethoxybenzoate using its d9-labeled standard.

Chromatographic Techniques for Labeled Compound Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Integration with Ion-Pair Column Chromatography

Ion-pair chromatography is a form of reversed-phase chromatography where ions in the mobile phase are added to interact with ionic analytes, allowing for their separation on a non-polar stationary phase. This technique is particularly useful for the separation of ionic or highly polar compounds that are not well-retained by conventional reversed-phase chromatography.

A rapid and precise method for the assay of Trimethoprim in serum and urine has been developed using ion-pair chromatography. researchgate.netnih.gov While these studies may use a different internal standard, the integration of a deuterated standard like this compound would enhance the robustness of the method when coupled with mass spectrometric detection. The ion-pairing reagent in the mobile phase would interact with both the analyte and its deuterated counterpart in the same manner, ensuring their co-elution and allowing for accurate quantification by MS.

Utilization in Thin-Layer Chromatography for Separation and Detection

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. In the context of pharmaceutical analysis, TLC is often used for the identification and purity control of drug substances.

Methods for the simultaneous TLC determination of co-trimoxazole (B1683656) (a combination of sulfamethoxazole (B1682508) and trimethoprim) and its impurities have been developed. tandfonline.comoup.com These methods often employ densitometric scanning for quantification, where the absorbance of the separated spots on the TLC plate is measured. While direct detection of a deuterated standard on a TLC plate by densitometry is not standard practice due to the lack of a chromophore difference, TLC can be used as a separation technique prior to mass spectrometric analysis. In such a workflow, the separated spot corresponding to Methyl 3,4,5-trimethoxybenzoate could be scraped from the plate, eluted, and then analyzed by MS with the addition of this compound as an internal standard for accurate quantification. TLC-densitometric methods have been validated for the determination of various drugs and their impurities, demonstrating good precision and recovery. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. The use of isotopically labeled compounds like this compound significantly enhances the capabilities of NMR, enabling more precise and in-depth analyses.

Methyl-Specific Isotope Labeling Strategies for NMR Investigations

Methyl groups are exceptional probes in NMR spectroscopy, primarily due to the high sensitivity stemming from their three equivalent protons. In complex biomolecules, specific labeling of methyl groups in a deuterated background has become a cornerstone for studying large protein structures and dynamics. While direct studies detailing methyl-specific isotope labeling strategies employing the small molecule this compound are not extensively documented in publicly available research, the principles can be extrapolated.

The nine deuterium (B1214612) atoms in this compound are located on the three methoxy (B1213986) groups. This specific labeling makes it an ideal internal standard in ¹H NMR studies of biological samples or complex chemical mixtures. The absence of intense proton signals from the methoxy groups of the standard in the crowded spectral regions allows for unobstructed observation of the analyte's signals.

In the context of studying molecular interactions, a deuterated small molecule like this compound could be used in competition binding assays. By monitoring the NMR signals of a target molecule upon binding to its ligand, and then introducing the deuterated compound, researchers can infer binding affinities and specificities without interference from the standard's proton signals.

Furthermore, the principles of methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY), a technique pivotal for studying large biomolecules, could theoretically be adapted for specialized investigations involving small molecules. nih.govnih.gov While typically used for macromolecules approaching 1 MDa in size, the enhanced resolution and sensitivity offered by TROSY could be beneficial in studying weak interactions or dynamic processes involving smaller deuterated molecules in crowded environments. tandfonline.comnih.govutoronto.ca

Advanced NMR Characterization of Deuterated Aromatic Systems

The deuteration of the aromatic ring system, as would be the case in a fully deuterated version of Methyl 3,4,5-trimethoxybenzoate, offers significant advantages for advanced NMR characterization. The substitution of protons with deuterium nuclei simplifies the ¹H NMR spectrum by removing the signals from the aromatic ring, thereby reducing spectral crowding and allowing for clearer observation of any remaining protonated sites.

More significantly, the presence of deuterium allows for the application of ²H (Deuterium) NMR spectroscopy. wikipedia.org ²H NMR provides a direct method to probe the orientation and dynamics of the C-D bonds within the aromatic ring. nih.govresearchgate.netresearchgate.net Although ²H NMR generally has lower resolution compared to ¹H NMR, it is highly sensitive to the local electronic environment and molecular motion. wikipedia.org

For a molecule like this compound, where the deuterium is on the methyl groups, ²H NMR would provide specific information about the dynamics of these methoxy groups, such as their rotational freedom. In more complex systems where the aromatic ring itself is deuterated, ²H NMR can reveal details about the orientation of the entire aromatic moiety. nih.gov This is particularly valuable in solid-state NMR studies of materials or in studies of molecules interacting with anisotropic environments like lipid membranes.

The analysis of ²H NMR spectra of deuterated aromatic rings can be complex, requiring consideration of the electric field gradient tensor at each C-D bond. nih.gov However, this complexity also provides a wealth of information regarding the molecular order and dynamics that is not accessible through standard ¹H NMR.

Below are the typical ¹H and ¹³C NMR chemical shifts for the non-deuterated Methyl 3,4,5-trimethoxybenzoate, which serve as a reference for understanding the spectral changes upon deuteration.

Table 1: ¹H NMR Chemical Shift Data for Methyl 3,4,5-trimethoxybenzoate

ProtonsChemical Shift (δ) in ppmMultiplicity
Aromatic-H7.31s
Methoxy-H (para)3.92s
Methoxy-H (meta)3.92s
Ester Methyl-H3.92s
Data sourced from a study on aerobic oxidative esterification. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for 3,4,5-Trimethoxybenzoic acid

Carbon AtomChemical Shift (δ) in ppm
C=O167.40
C-O (aromatic)153.11
C-OH (aromatic)141.81
C-H (aromatic)106.98
C (aromatic)126.38
O-CH₃ (para)60.55
O-CH₃ (meta)56.35
Data for the closely related 3,4,5-Trimethoxybenzoic acid. rsc.org

In the ¹H NMR spectrum of this compound, the signals corresponding to the methoxy protons at approximately 3.92 ppm would be absent. In the ²H NMR spectrum, a signal corresponding to the deuterated methyl groups would be observed, providing insights into their specific environment and dynamics.

Mechanistic Studies and Pathway Elucidation Using Methyl 3,4,5 Trimethoxybenzoate D9

Investigation of Organic Reaction Mechanisms with Deuterium (B1214612) Labeling

The strategic incorporation of deuterium into Methyl 3,4,5-trimethoxybenzoate (B1228286) provides a unique window into the dynamics of organic reactions. This isotopic labeling allows for the differentiation between chemically identical hydrogen atoms, shedding light on bond-breaking and bond-forming events that are central to reaction mechanisms.

Probing Hydrogen/Deuterium Exchange Processes in Aromatic Systems

Deuterium labeling is instrumental in studying hydrogen-deuterium (H-D) exchange reactions in aromatic compounds. These studies help in understanding the reactivity and stability of aromatic rings under various conditions. For instance, the use of deuterated reagents like deuterated trifluoroacetic acid (CF3COOD) allows for the efficient incorporation of deuterium into aromatic systems. nih.gov This method has been applied to a variety of substrates, including those with both electron-donating and electron-withdrawing groups, revealing insights into the underlying electrophilic aromatic substitution mechanisms. nih.gov The rate and extent of H-D exchange can provide valuable information about the electronic environment of the aromatic ring and the influence of substituents.

Determining Enantioselectivity and Rate-Limiting Steps in Catalytic Reactions

In the realm of catalysis, understanding the step-by-step process of a reaction is crucial for designing more efficient and selective catalysts. Deuterium labeling can be a key technique in these investigations. By observing the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—researchers can identify the rate-limiting step of a reaction. A significant KIE suggests that the breaking of a carbon-hydrogen bond is involved in the slowest step of the reaction. For example, in a study of a gold-catalyzed reaction, deuterium labeling experiments helped to establish that hydrogen abstraction was faster than deuterium abstraction, indicating that C-H(D) bond formation was the rate-determining step. beilstein-journals.org This information is vital for optimizing reaction conditions and catalyst design to improve enantioselectivity, the preferential formation of one enantiomer over the other in a chiral product.

Unraveling Fragmentation Pathways in Gas-Phase Ion Chemistry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. When coupled with deuterium labeling, it becomes an even more potent tool for elucidating the fragmentation pathways of molecules in the gas phase. The presence of deuterium atoms in a molecule like Methyl 3,4,5-trimethoxybenzoate-d9 leads to a predictable shift in the mass of the fragment ions, allowing for the precise identification of which parts of the molecule are lost during fragmentation. This information is critical for understanding the intrinsic stability of different chemical bonds and the rearrangement processes that can occur in the gas phase. researchgate.net Automated fragmentation software can utilize this data, combining rule-based fragmentation and quantum chemical calculations to predict and interpret complex mass spectra. nih.gov

Metabolic Pathway Analysis in Biological Systems

The application of this compound extends into the biological sciences, where it serves as a tracer to map the metabolic fate of xenobiotics (foreign compounds) and to probe the intricate interactions between enzymes and their substrates.

Tracing Xenobiotic Metabolism and Metabolite Formation (e.g., Trimebutine (B1183) Metabolites)

When a foreign compound is introduced into a biological system, it undergoes a series of metabolic transformations. Using a deuterated version of a compound allows researchers to track its metabolic pathway and identify the resulting metabolites. For example, Methyl 3,4,5-trimethoxybenzoate is a known impurity and metabolite of the drug Trimebutine. nih.govnih.gov By administering Trimebutine and using a deuterated internal standard like this compound, scientists can accurately quantify the parent drug and its metabolites in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). This is crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.net The synthesis of the main bioactive metabolite of Trimebutine, desmethyltrimebutine, has been described for use in such pharmacokinetic and bioequivalence studies. nih.gov

Compound Metabolic Role Analytical Application
Methyl 3,4,5-trimethoxybenzoateMetabolite and impurity of Trimebutine nih.govnih.govUsed as a standard in pharmacokinetic studies
DesmethyltrimebutineMain bioactive metabolite of Trimebutine nih.govTarget analyte in bioequivalence studies nih.gov
TrimebutineParent drugSubject of ADME studies researchgate.net

Understanding Enzyme-Substrate Interactions through Isotopic Tracers

Isotopically labeled compounds are invaluable for studying the specific and often transient interactions between an enzyme and its substrate. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal dynamic changes in protein conformation upon substrate binding. nih.gov While direct studies on this compound and specific enzymes are not detailed in the provided context, the principle of using isotopic tracers is well-established. For instance, frameworks like IsoLAIT (Isotope-Labeled, Activity-based Identification and Tracking) use isotopically labeled probes to identify unknown enzyme-substrate pairs from complex cellular environments. nih.gov This approach overcomes the challenge of transient interactions by forming a stable complex that can be detected by mass spectrometry, with the unique isotopic signature confirming the interaction. nih.gov

Research Applications in Pharmaceutical and Environmental Sciences

Role as a Precursor in Deuterated Pharmaceutical Synthesis

The incorporation of deuterium (B1214612) into drug molecules is a strategy employed to alter their metabolic profiles. As a deuterated building block, Methyl 3,4,5-trimethoxybenzoate-d9 is integral to the synthesis of more complex deuterated pharmaceutical agents.

Intermediate in the Production of Deuterated Trimethoprim and Related Agents

Methyl 3,4,5-trimethoxybenzoate (B1228286) is a well-established precursor in the industrial synthesis of Trimethoprim (TMP), an antibiotic that inhibits dihydrofolate reductase. medchemexpress.com The synthesis involves the 3,4,5-trimethoxybenzoyl moiety provided by this starting material. Consequently, this compound serves as the direct starting material for the production of deuterated Trimethoprim (Trimethoprim-d9). By using this deuterated building block, the nine hydrogen atoms on the three methoxy (B1213986) groups are replaced with deuterium. lgcstandards.com

The primary motivation for creating deuterated pharmaceuticals like Trimethoprim-d9 is to leverage the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the deuterated molecule more resistant to metabolic breakdown by enzymes, particularly cytochrome P450 oxidases. nih.govacs.org This can potentially lead to an improved pharmacokinetic profile, such as a longer half-life in the body. The same principle applies to the synthesis of other sulfa-synergistic agents where Methyl 3,4,5-trimethoxybenzoate is the parent precursor. medchemexpress.com

Synthetic Utility for Other Deuterated Active Pharmaceutical Ingredients (APIs)

The utility of this compound extends beyond Trimethoprim to any Active Pharmaceutical Ingredient (API) that contains a 3,4,5-trimethoxybenzoyl group. The development of deuterated drugs is increasingly focused on creating well-defined deuterated building blocks to ensure high levels of deuterium incorporation at specific sites. nih.gov This approach provides a reliable method to produce isotopically pure drug candidates. nih.govresearchgate.net

By incorporating the stable d9-labeled trimethoxybenzoyl unit, chemists can construct a variety of deuterated analogues of existing drugs or new chemical entities. This strategy is a key component of modern medicinal chemistry, where altering a drug's metabolic fate without changing its fundamental shape or target interaction is a significant advantage. acs.org

Application in Environmental Chemistry Research

In environmental science, the precise and accurate quantification of trace-level contaminants is critical. Deuterated compounds are invaluable tools in this field, primarily serving as internal standards in sophisticated analytical methods.

Trace Analysis of Organic Pollutants as an Internal Standard

This compound is an ideal candidate for use as an internal standard in the trace analysis of its non-deuterated counterpart or similar organic pollutants. In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known amount to a sample before processing. wuxiapptec.com

Deuterated standards are considered the gold standard for internal standards because their chemical and physical properties are nearly identical to the analyte being measured. clearsynth.comscispace.com This ensures that they behave similarly during sample extraction, cleanup, and analysis, effectively compensating for any loss of analyte or fluctuations in instrument response. nih.govamazonaws.comtexilajournal.com Because the deuterated standard has a different mass from the non-deuterated analyte, the mass spectrometer can distinguish between them, allowing for highly accurate quantification even in complex environmental matrices like soil or water. clearsynth.comnih.gov The U.S. Environmental Protection Agency (EPA) recommends the use of deuterated internal standards for the analysis of certain priority pollutants. astm.org

Assessment of Pharmaceutical Residues in Ecosystems

The increasing presence of pharmaceutical compounds in the environment is a growing concern. The assessment of these residues in ecosystems requires highly sensitive and reliable analytical methods. Deuterated standards, including potentially this compound, play a crucial role in monitoring for pharmaceutical pollutants. clearsynth.com

When testing environmental samples for contamination with drugs like Trimethoprim, adding a known quantity of its deuterated analogue (or a deuterated precursor standard) allows for precise measurement of the contaminant's concentration. mdpi.comlcms.cz This technique, known as isotope dilution mass spectrometry (IDMS), is essential for obtaining accurate results when dealing with the very low concentrations typical of pharmaceutical residues in rivers, groundwater, and soil. researchgate.netnih.gov The use of stable isotope-labeled internal standards helps to correct for matrix effects, where other compounds in the sample can interfere with the analysis and suppress or enhance the instrument's signal. wuxiapptec.com

Exploration of Biochemical Interactions of Deuterated Analogues

Substituting hydrogen with deuterium can lead to subtle but significant changes in the biochemical interactions of a molecule. These changes are primarily due to the kinetic isotope effect and alterations in non-covalent bonding. While specific studies on this compound's biochemical interactions are not detailed in the literature, the general principles of deuteration are well-established.

Deuterium forms stronger covalent bonds with carbon than hydrogen does. This increased bond strength can slow down metabolic reactions that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect. This is particularly relevant for metabolism mediated by enzymes like cytochrome P450, which often involves breaking C-H bonds. nih.gov

Furthermore, deuterium substitution can influence non-covalent interactions, such as hydrogen bonds and van der Waals forces. princeton.edu These forces are critical for how a drug molecule binds to its target receptor or enzyme. Differences in the size and polarity of deuterated isomers compared to their non-deuterated counterparts can affect these binding interactions, although these effects are generally considered less significant than kinetic isotope effects. princeton.edu The study of such subtle interactions is crucial for understanding the full biological profile of deuterated compounds.

Table of Research Applications

Application Area Specific Use Rationale
Pharmaceutical Synthesis Precursor for Deuterated Trimethoprim Serves as a key building block to introduce a stable d9-label into the final antibiotic structure.
Precursor for other Deuterated APIs Enables the synthesis of various deuterated drugs containing the 3,4,5-trimethoxybenzoyl moiety.
Environmental Chemistry Internal Standard for Trace Analysis Provides accurate quantification in GC-MS/LC-MS by mimicking the analyte and correcting for analytical variability.
Monitoring Pharmaceutical Residues Allows for precise measurement of low-level drug contamination in environmental samples like water and soil.
Biochemical Research Studying Isotope Effects Helps in understanding how deuteration alters metabolic pathways and drug-receptor interactions.

Investigation of Molecular Targets and Pathways

While direct studies on the molecular targets of this compound are specific to its use as an analytical tool, the research focus is informed by the biological activity of its non-deuterated parent compound, Methyl 3,4,5-trimethoxybenzoate (MTB).

Research has identified MTB as an inhibitor of melanogenesis. koreascience.kr Studies using B16F10 melanoma cells have shown that MTB can decrease melanin (B1238610) production induced by α-melanocyte-stimulating hormone (α-MSH). koreascience.kr The primary molecular target identified in this pathway is tyrosinase, a key enzyme in the synthesis of melanin. koreascience.kr MTB has been demonstrated to inhibit the activity of mushroom tyrosinase as well as the cellular tyrosinase in a dose-dependent manner. koreascience.kr

The use of this compound in this context would be to elucidate the metabolic fate of MTB. By using the deuterated compound, researchers can accurately trace the uptake, distribution, and metabolism of the compound within the cells and biological systems. This is crucial for understanding how the compound interacts with its molecular targets and for identifying any active metabolites that may also contribute to the observed biological effect.

Furthermore, a related deuterated compound, 3,4,5-Trimethoxybenzoic Acid-d9, is utilized in studies as a metabolite of the gastrointestinal drug trimebutine (B1183) and as an internal standard for precise quantification in analytical methods. This highlights the utility of such deuterated molecules in pharmacokinetic and metabolic pathway analysis. The investigation of drug metabolism often involves enzymes from the cytochrome P450 (CYP) family, which are known to be sensitive to deuterium substitution. nih.gov Therefore, this compound is a critical tool for studying the influence of metabolic processes on the activity and clearance of this class of compounds.

Table 1: Investigated Molecular Targets and Pathways of Methyl 3,4,5-trimethoxybenzoate

Target/Pathway Organism/Cell Line Observed Effect Reference
MelanogenesisB16F10 melanoma cellsInhibition of α-MSH-induced melanin production koreascience.kr
Tyrosinase ActivityMushroom tyrosinase, B16F10 melanoma cellsInhibition of enzyme activity koreascience.kr
Metabolic Pathways-Used as a tracer and internal standard medchemexpress.com

This table is interactive. Click on the headers to sort the data.

Antioxidant Activity Studies of Labeled Derivatives

The 3,4,5-trimethoxyphenyl moiety, present in Methyl 3,4,5-trimethoxybenzoate, is a structural feature found in many compounds with recognized antioxidant properties.

The synthesis and use of this compound in this area of research are centered on mechanistic and quantitative studies. The deuterated label allows for precise tracking and quantification of the compound and its metabolites in complex biological matrices during antioxidant assays. This can help in understanding the mechanisms of free radical scavenging and how the compound is altered in the process. While no studies have directly compared the intrinsic antioxidant activity of MTB with its d9 derivative, the labeled compound is an essential tool for investigating the pharmacodynamics of the antioxidant effect.

Research on other compounds containing the 3,4,5-trimethoxybenzyl moiety has provided further insight into the antioxidant potential of this chemical scaffold. For instance, a study on conjugated oligo-aromatic compounds with this feature demonstrated their capacity for free radical scavenging in both DPPH and Ferric Reducing Antioxidant Power (FRAP) assays. nih.gov

Table 2: Antioxidant Activity of Methyl 3,4,5-trimethoxybenzoate and Related Compounds

Compound Assay Result Reference
Methyl 3,4,5-trimethoxybenzoate (MTB)DPPH Radical ScavengingActivity was 2-fold higher than arbutin koreascience.kr
Oxadiazole derivative with 3,4,5-trimethoxy moietyDPPH Radical ScavengingIC50 value of 45 ± 2 µg/mL nih.gov

This table is interactive. Click on the headers to sort the data.

Q & A

Basic Research Questions

Q. How can researchers optimize deuteration efficiency during the synthesis of Methyl 3,4,5-trimethoxybenzoate-d9?

  • Methodological Answer : Deuteration efficiency relies on reaction conditions and precursor selection. For example, using trideuteriomethoxy groups (CD₃O) in the benzoate ester backbone ensures high isotopic incorporation. Reactions should employ deuterated reagents (e.g., CD₃I for methoxy group deuteration) and anhydrous solvents to minimize protium contamination. Post-synthesis purification via column chromatography or recrystallization in deuterated solvents (e.g., CDCl₃) enhances isotopic purity .

Q. What analytical techniques are critical for confirming the isotopic purity and structural integrity of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Quantifies deuterium incorporation (e.g., 98% atom D in ) and detects isotopic distribution patterns.
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the absence of protium in methoxy groups (δ ~3.8 ppm for CD₃O). ¹³C NMR verifies the ester carbonyl signal (~165 ppm) .
  • HPLC : Validates chemical purity (≥95% by HPLC in ).

Q. Which solvents are optimal for experimental workflows involving this compound?

  • Methodological Answer : The compound is slightly soluble in chloroform, ethyl acetate, and methanol. For stability, use deuterated solvents (e.g., CD₃OD) in NMR studies. In synthesis, anhydrous THF or dichloromethane minimizes hydrolysis of the ester group. Solubility tests under controlled humidity are recommended to avoid precipitation .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic stability of this compound compared to its non-deuterated analog?

  • Methodological Answer : Deuteration slows metabolic cleavage of methoxy groups by cytochrome P450 enzymes, as C-D bonds are stronger than C-H bonds. To assess this, conduct in vitro hepatic microsome assays comparing half-lives of deuterated vs. non-deuterated forms. Use LC-MS/MS to quantify metabolites (e.g., trimebutine derivatives) and confirm isotopic retention .

Q. What strategies resolve discrepancies in reported solubility or stability data for this compound across studies?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate environmental variables.
  • Advanced Characterization : Use dynamic light scattering (DLS) to assess aggregation in solvents. Thermogravimetric analysis (TGA) evaluates thermal stability, as decomposition points (e.g., boiling point 274.5°C in ) may vary with isotopic substitution .

Q. How can researchers design synthetic routes to avoid isotopic dilution in this compound?

  • Methodological Answer :

  • Precursor Control : Use fully deuterated starting materials (e.g., 3,4,5-tris(trideuteriomethoxy)benzoic acid) to prevent protium introduction.
  • Reaction Monitoring : Employ real-time FT-IR to track deuteration efficiency during esterification. Quench reactions at >95% conversion (via TLC/HPLC) to minimize back-exchange .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing pharmacokinetic data involving deuterated compounds like this compound?

  • Methodological Answer : Use non-compartmental analysis (NCA) to calculate AUC and half-life, accounting for deuterium’s impact on clearance rates. Pair with Monte Carlo simulations to model isotopic effects on metabolic pathways. Validate models using isotopic ratio mass spectrometry (IRMS) .

Q. How should researchers address conflicting NMR data when characterizing this compound?

  • Methodological Answer :

  • Decoupling Experiments : Apply ¹H-¹³C HSQC to distinguish CD₃O signals from residual protiated impurities.
  • Isotopic Enrichment Calibration : Use internal standards (e.g., tetramethylsilane-d12) to calibrate chemical shifts and quantify deuteration levels .

Synthetic Chemistry Considerations

Q. What steps ensure reproducibility in large-scale synthesis of this compound?

  • Methodological Answer :

  • Scale-Up Protocols : Use flow chemistry for controlled deuteration reactions, ensuring consistent reagent stoichiometry (e.g., 1:1.2 molar ratio of benzoic acid to CD₃I).
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress and isotopic purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.